molecular formula C6H9N3O2 B061034 N'-(3-Methylisoxazol-5-yl)acetohydrazide CAS No. 170167-61-0

N'-(3-Methylisoxazol-5-yl)acetohydrazide

Cat. No. B061034
M. Wt: 155.15 g/mol
InChI Key: LQTVCSYMMDBTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methylisoxazol-5-yl)acetohydrazide, also known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MIH is a hydrazide derivative that has been synthesized through various methods.

Mechanism Of Action

N'-(3-Methylisoxazol-5-yl)acetohydrazide is believed to inhibit the activity of enzymes by forming a covalent bond with the active site of the enzyme. This leads to the inhibition of enzyme activity, which can have various physiological effects.

Biochemical And Physiological Effects

N'-(3-Methylisoxazol-5-yl)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, anti-inflammatory effects, antioxidant effects, and antimicrobial effects. N'-(3-Methylisoxazol-5-yl)acetohydrazide has also been reported to have potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using N'-(3-Methylisoxazol-5-yl)acetohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N'-(3-Methylisoxazol-5-yl)acetohydrazide may not be readily available, and its synthesis can be time-consuming.

Future Directions

There are several future directions for N'-(3-Methylisoxazol-5-yl)acetohydrazide research, including investigating its potential applications in drug discovery, exploring its mechanism of action in more detail, and studying its effects on various physiological systems. N'-(3-Methylisoxazol-5-yl)acetohydrazide may also have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand the potential of N'-(3-Methylisoxazol-5-yl)acetohydrazide in these areas.
Conclusion:
In conclusion, N'-(3-Methylisoxazol-5-yl)acetohydrazide is a chemical compound that has potential applications in various research fields. N'-(3-Methylisoxazol-5-yl)acetohydrazide has been synthesized through various methods and has been shown to have potential anti-inflammatory, antioxidant, and antimicrobial properties. N'-(3-Methylisoxazol-5-yl)acetohydrazide may also have potential applications in drug discovery and the treatment of various diseases. Further research is needed to fully understand the potential of N'-(3-Methylisoxazol-5-yl)acetohydrazide in these areas.

Synthesis Methods

N'-(3-Methylisoxazol-5-yl)acetohydrazide can be synthesized through various methods, including the reaction of 3-methylisoxazole-5-carbohydrazide with acetic anhydride, followed by the addition of sodium acetate. Another method involves the reaction of 3-methylisoxazole-5-carboxylic acid with hydrazine hydrate, followed by the addition of acetic anhydride. Both methods have been reported to yield high purity N'-(3-Methylisoxazol-5-yl)acetohydrazide.

Scientific Research Applications

N'-(3-Methylisoxazol-5-yl)acetohydrazide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. N'-(3-Methylisoxazol-5-yl)acetohydrazide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N'-(3-Methylisoxazol-5-yl)acetohydrazide has also been reported to have anti-inflammatory, antioxidant, and antimicrobial properties.

properties

CAS RN

170167-61-0

Product Name

N'-(3-Methylisoxazol-5-yl)acetohydrazide

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N'-(3-methyl-1,2-oxazol-5-yl)acetohydrazide

InChI

InChI=1S/C6H9N3O2/c1-4-3-6(11-9-4)8-7-5(2)10/h3,8H,1-2H3,(H,7,10)

InChI Key

LQTVCSYMMDBTFP-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)NNC(=O)C

Canonical SMILES

CC1=NOC(=C1)NNC(=O)C

synonyms

Acetic acid, 2-(3-methyl-5-isoxazolyl)hydrazide (9CI)

Origin of Product

United States

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